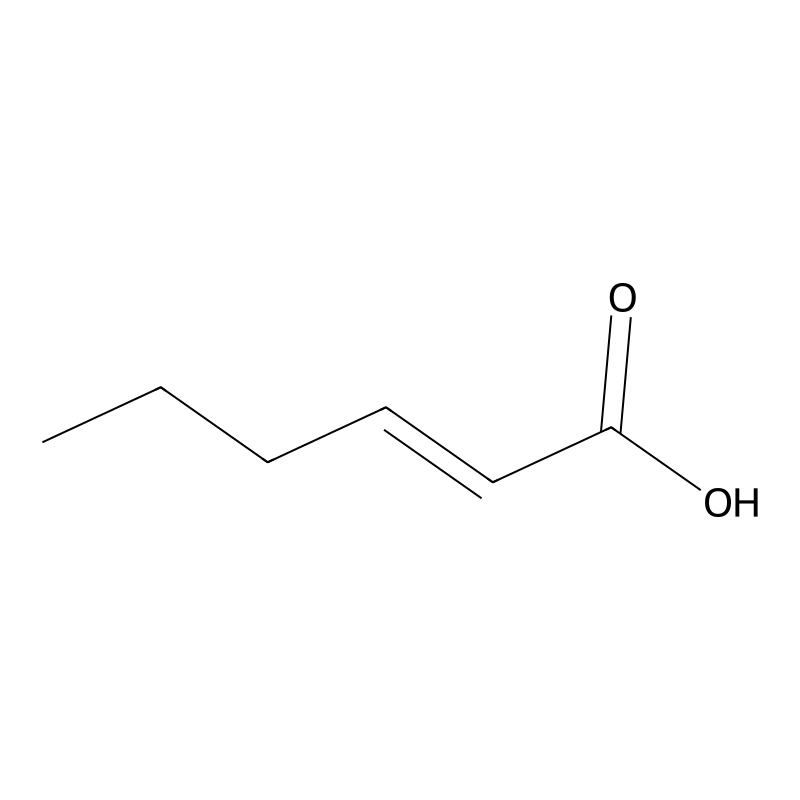

trans-2-Hexenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Metabolism and Biosynthesis:

- Trans-2-hexenoic acid is a naturally occurring fatty acid, found in various plants and fruits, including apples, bananas, and grapes [].

- It is also produced in the body as a metabolite, a product of the breakdown of other molecules [].

- Scientific research has investigated the role of trans-2-hexenoic acid in fatty acid biosynthesis, the process by which the body builds fatty acids [].

Antimicrobial Activity:

- Studies have explored the potential antimicrobial properties of trans-2-hexenoic acid.

- Some research suggests that it may have activity against certain bacteria and fungi [, ].

- However, more research is needed to understand the potential therapeutic applications of this effect.

Flavoring Agent:

Trans-2-Hexenoic acid is an unsaturated fatty acid with the molecular formula and a molecular weight of 114.14 g/mol. It is characterized by a double bond between the second and third carbon atoms in the chain, which is in the trans configuration. This compound is also known by several other names, including (E)-2-Hexenoic acid and trans-hex-2-enoic acid . Its structure features a carboxylic acid functional group, contributing to its reactivity and biological significance.

Limited information is available on the specific mechanism of action of trans-2-hexenoic acid in biological systems. However, due to its presence in various food sources, it is speculated to play a role in flavor and aroma profiles []. Additionally, some research suggests it might have antimicrobial properties []. Further research is needed to elucidate its specific biological functions.

- Esterification: Reacts with alcohols to form esters, which are important in the production of fragrances and flavorings.

- Hydrogenation: The double bond can be hydrogenated to yield hexanoic acid, a saturated fatty acid.

- Oxidation: Can be oxidized to form various products, including ketones and aldehydes, depending on reaction conditions.

- Addition Reactions: The double bond allows for electrophilic addition reactions, such as with halogens or hydrogen halides .

Trans-2-Hexenoic acid exhibits notable biological activities. It has been identified as a metabolite in various organisms and has been studied for its potential antimicrobial properties. Research indicates that it may possess antiviral activity, making it a candidate for further exploration in therapeutic applications . Additionally, it plays a role in cellular signaling pathways due to its structural characteristics.

Trans-2-Hexenoic acid can be synthesized through several methods:

- From Malonic Acid and n-Butyraldehyde: A classic method involves the reaction of dry malonic acid with freshly distilled n-butyraldehyde in the presence of pyridine as a catalyst .

- Alkylation Reactions: Utilizing alkyl halides with suitable nucleophiles can also yield trans-2-Hexenoic acid.

- Biological Synthesis: Certain microorganisms can produce this compound through metabolic pathways involving fatty acid biosynthesis .

Trans-2-Hexenoic acid finds applications across various fields:

- Flavoring and Fragrance Industry: Used as an intermediate in the synthesis of flavors and fragrances due to its pleasant odor.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

- Food Industry: May be utilized as a food additive or preservative due to its antimicrobial properties.

Studies on trans-2-Hexenoic acid's interactions reveal its potential effects on biological systems:

- Antiviral Studies: Research indicates that trans-2-Hexenoic acid may inhibit viral replication, suggesting therapeutic potential against certain viral infections .

- Metabolic Pathways: Investigations into how this compound interacts within metabolic pathways have shown its role as a signaling molecule in various biological processes.

Trans-2-Hexenoic acid shares similarities with several other unsaturated fatty acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexanoic Acid | Saturated fatty acid without double bonds | |

| 2-Pentenoic Acid | Shorter carbon chain with similar structure | |

| 3-Hexenoic Acid | Different position of double bond (cis) | |

| Z-2-Hexenoic Acid | Isomer with cis configuration at the double bond |

Trans-2-Hexenoic acid is unique due to its specific trans configuration at the double bond, influencing its physical properties and biological activities compared to its isomers and related compounds .

The stereochemistry of trans-2-hexenoic acid plays a crucial role in determining its distinctive fruity aroma characteristics. This compound exists as the (E)-stereoisomer, where the trans configuration of the double bond between the second and third carbon atoms significantly influences its olfactory properties [1] [2]. The molecular structure features a six-carbon chain with the formula C6H10O2, molecular weight of 114.14 g/mol, and exhibits a powerful fruity, sweet, warm, herbal, and fatty characteristic odor profile [1] [2].

The trans configuration contributes to the compound's stability and distinct sensory properties compared to its cis counterpart. Research has demonstrated that geometric isomerism in unsaturated fatty acids substantially affects odor perception, with trans-2-hexenoic acid producing a more pleasant and commercially valuable fruity aroma compared to related compounds [3] [4]. The compound's organoleptic properties are characterized by fruity and sweet notes, making it particularly valuable in flavor applications [2].

Table 1: Physical and Chemical Properties of trans-2-Hexenoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H10O2 | Multiple sources |

| Molecular Weight (g/mol) | 114.14 | ChemicalBook, Sigma-Aldrich |

| CAS Number | 13419-69-7 | ChemicalBook, PubChem |

| Melting Point (°C) | 33-35 | ChemicalBook, TCI |

| Boiling Point (°C) | 217 | ChemicalBook, Sigma-Aldrich |

| Density (g/mL at 25°C) | 0.965 | ChemicalBook, Sigma-Aldrich |

| Refractive Index (n20/D) | 1.438 | Sigma-Aldrich |

| Flash Point (°C) | >230°F (>110°C) | ChemicalBook |

| Vapor Density (vs air) | >1 | ChemicalBook |

| Specific Gravity | 0.965 | ChemicalBook |

| pKa (25°C) | 4.74 | ChemicalBook |

| Water Solubility | Insoluble | ChemicalBook, TCI |

| Solubility in Ethanol | Soluble | TCI |

| Appearance | White or colorless to light yellow powder/crystalline solid | TCI, ChemicalBook |

| Odor Description | Powerful fruity, sweet, warm, herbal, fatty characteristic | ChemicalBook, Sigma-Aldrich |

| FEMA Number | 3169 | ChemicalBook, Sigma-Aldrich |

| JECFA Number | 1361 | ChemicalBook |

The stereochemical influence extends beyond simple geometric considerations to encompass conformational effects that impact receptor binding. The trans configuration allows for optimal spatial arrangement of the carboxylic acid group and the hydrophobic alkyl chain, facilitating specific interactions with olfactory receptors responsible for fruity aroma perception [5] [6].

Stability Profiling in Complex Food Matrices

The stability of trans-2-hexenoic acid in complex food matrices presents both opportunities and challenges for flavor applications. Under standard ambient conditions at room temperature, the compound demonstrates chemical stability, making it suitable for various food processing applications [7] [8]. However, its behavior in complex food systems requires careful consideration of multiple factors.

Table 2: Stability and Storage Conditions

| Condition | Stability/Effect | Storage Recommendation | Reference |

|---|---|---|---|

| Room temperature storage | Chemically stable | Store in cool, dark place <15°C | TCI, Safety Data Sheets |

| Thermal decomposition onset | Decomposition >200°C | Avoid high temperatures | Thermal analysis studies |

| Alkaline conditions | Heat liberation, instability | Segregate from bases | Safety Data Sheets |

| Oxidizing agents | Incompatible, avoid contact | Avoid oxidizing agents | Safety Data Sheets |

| Food matrix (oil-in-water emulsion) | Oxidation to hexanoic acid | Minimize water contact | Food chemistry studies |

| Light exposure | Light sensitive | Store in dark containers | TCI storage conditions |

| Air exposure | Air sensitive | Store under inert gas | TCI storage conditions |

| pH 3-6 range | Stable under normal food pH | Normal food processing conditions | WHO JECFA evaluation |

In oil-in-water emulsions, trans-2-hexenoic acid demonstrates a tendency to undergo oxidation, converting to hexanoic acid in the presence of water . This transformation can significantly impact the flavor profile, as the saturated acid lacks the distinctive fruity characteristics of the original compound. The partitioning behavior within emulsions does not strictly correlate with hydrophobicity, suggesting complex interactions with emulsion components .

The compound exhibits light sensitivity and air sensitivity, requiring storage under inert gas and in dark containers to maintain stability [10]. Temperature control is crucial, with storage temperatures below 15°C recommended to prevent degradation [10]. The thermal decomposition onset occurs above 200°C, indicating good thermal stability under normal food processing conditions [11].

pH conditions significantly influence stability, with the compound remaining stable under normal food pH ranges of 3-6 [12]. However, contact with alkaline materials can cause heat liberation and instability, necessitating careful control of processing conditions [7]. The compound's pKa of 4.74 indicates that it exists predominantly in its protonated form under typical food pH conditions, affecting its interactions with food components [1].

Structure-Odor Relationship Studies Across Homologous Series

The structure-odor relationships within the homologous series of unsaturated aliphatic acids provide valuable insights into the molecular basis of aroma perception. trans-2-Hexenoic acid represents a key member of this series, with its specific carbon chain length and double bond position contributing to its unique sensory properties [3] [4].

Table 3: Structure-Activity Relationships in Unsaturated Aliphatic Acid Series

| Compound | Molecular Formula | CAS Number | Odor Description | Primary Application | Reference |

|---|---|---|---|---|---|

| trans-2-Pentenoic acid | C5H8O2 | 13991-37-2 | Green fruity, caprylic | Fruit flavors | Perfumer & Flavorist 2012 |

| trans-2-Hexenoic acid | C6H10O2 | 13419-69-7 | Fruity, sweet, fatty, herbal | Fruity, cheesy flavors | Perfumer & Flavorist 2012 |

| trans-2-Heptenoic acid | C7H12O2 | 10352-88-2 | Caprylic, fatty | Dairy, meat flavors | Perfumer & Flavorist 2012 |

| trans-3-Hexenoic acid | C6H10O2 | 1577-18-0 | Diffusive cheese, fruity | Alcoholic beverages, cheese | Perfumer & Flavorist 2012 |

| cis-3-Hexenoic acid | C6H10O2 | 1775-43-5 | Sweaty, stale sweat | Tea, natural freshness | Perfumer & Flavorist 2012 |

| 2-Methyl-trans-2-butenoic acid | C5H8O2 | 80-59-1 | Sweet, brown, fruity | Fruity, caramellic flavors | Perfumer & Flavorist 2012 |

| 2-Methyl-2-pentenoic acid | C6H10O2 | 3142-72-1 | Sour fruity, cheeselike | Fruity, dairy flavors | Perfumer & Flavorist 2012 |

| trans-3-methyl-2-hexenoic acid | C7H12O2 | 27960-21-0 | Strong malodor, sweaty | Body odor component | Perfumer & Flavorist 2012 |

The structure-odor relationships reveal several key principles governing aroma perception in this series. Carbon chain length significantly influences odor character, with shorter chains (C5) producing more green, sharp notes, while longer chains (C7) develop more fatty, caprylic characteristics [3]. The six-carbon chain of trans-2-hexenoic acid represents an optimal length for fruity aroma perception, balancing freshness with richness [4].

Double bond position critically affects odor quality. The 2-position double bond in trans-2-hexenoic acid contributes to its pleasant fruity character, while the 3-position double bond in trans-3-hexenoic acid produces more cheese-like, diffusive notes [3]. This positional effect reflects differences in molecular flexibility and receptor binding patterns.

Geometric isomerism profoundly impacts odor perception, as demonstrated by the contrast between cis-3-hexenoic acid, which produces an unpleasant sweaty odor, and its trans counterpart, which exhibits more acceptable cheese-like notes [3]. The trans configuration of trans-2-hexenoic acid contributes to its commercially valuable fruity aroma profile.

Methyl substitution introduces additional complexity to structure-odor relationships. The addition of a methyl group to the trans-2-hexenoic acid skeleton, as in trans-3-methyl-2-hexenoic acid, dramatically alters the odor profile from pleasant and fruity to strongly malodorous and sweaty [3]. This compound has been identified as a key component of human axillary odor, particularly in Caucasian populations [13].

Enzymatic Modification Strategies for Flavor Enhancement

Enzymatic modification strategies for trans-2-hexenoic acid present both opportunities and challenges for flavor enhancement applications. Research has investigated various enzymatic approaches to modify this compound, with particular focus on reduction and oxidation reactions that could alter its sensory properties [14] [15].

Table 4: Enzymatic Modification and Biosynthesis Studies

| Enzyme | Substrate | Product | Activity on trans-2-hexenoic acid | Mechanism | Reference |

|---|---|---|---|---|---|

| NemA (E. coli) | trans-2-hexenal (positive control) | Hexanal | No activity observed | Flavin-dependent reduction | PLOS ONE 2018 |

| Oye1 (S. pastorianus) | trans-2-hexenal (positive control) | Hexanal | No activity observed | Flavin-dependent reduction | PLOS ONE 2018 |

| Diphenyl diselenide + H2O2 | trans-2-hexenal | trans-2-hexenoic acid | Direct synthesis method | Oxidation via peroxo intermediate | ChemicalBook synthesis |

| Fatty acid synthase variants | Acetyl-CoA + Malonyl-CoA | Hexanoic acid | Indirect pathway | Chain-length controlled biosynthesis | PMC Yeast Engineering 2024 |

Studies investigating the reduction of trans-2-hexenoic acid using flavin-dependent enzymes have revealed significant challenges in enzymatic modification. Both NemA from Escherichia coli and Oye1 from Saccharomyces pastorianus, which successfully reduce trans-2-hexenal to hexanal, show no activity toward trans-2-hexenoic acid [14] [15]. This selectivity arises from the electron-withdrawing nature of the carboxylate group, which prevents the activation of the carbon-carbon double bond necessary for enzymatic reduction.

The proposed mechanism for the lack of enzymatic activity involves the resonance stabilization of the carboxylate anion, which distributes negative charge between the two oxygen atoms and prevents the electron withdrawal necessary for double bond activation [14]. When the carboxylic acid is protonated, the electron-withdrawing potential increases, but experimental studies at low pH failed to demonstrate enzymatic activity, likely due to enzyme denaturation under acidic conditions [14].

Alternative enzymatic strategies focus on the biosynthesis of related compounds through engineered fatty acid synthase systems. Recent advances in Saccharomyces cerevisiae engineering have demonstrated the production of hexanoic acid through modified fatty acid synthase variants containing specific amino acid substitutions [16]. These engineered systems incorporate mutations in key catalytic domains, including the acyl transferase domain (I306A), malonyl-/palmitoyl-CoA transferase domain (R1834K), and ketoacyl synthase domain (G1250S, M1251W, F1279Y) [16].

The enzymatic production of hexanoic acid represents an indirect approach to flavor enhancement, as the saturated acid can serve as a precursor for subsequent chemical or enzymatic modifications to produce unsaturated derivatives. The combination of the rBOX pathway with engineered fatty acid synthase systems has achieved hexanoic acid production levels of up to 122.7 mg/L in optimized yeast strains [16].

Table 5: Natural Occurrence of trans-2-Hexenoic Acid

| Source | Category | Reference |

|---|---|---|

| Apple | Fruit | ChemicalBook, Perfumer & Flavorist |

| Banana | Fruit | ChemicalBook, Perfumer & Flavorist |

| Bilberry | Fruit | ChemicalBook |

| Guava | Fruit | ChemicalBook |

| Loganberry | Fruit | ChemicalBook |

| Strawberry | Fruit | Perfumer & Flavorist |

| Starfruit | Fruit | ChemicalBook |

| Loquat | Fruit | ChemicalBook |

| Japanese Peppermint Oil | Essential Oil | ChemicalBook |

| Pork Fat | Animal Fat | ChemicalBook, Perfumer & Flavorist |

| White Wine | Alcoholic Beverage | ChemicalBook, Perfumer & Flavorist |

| Beer | Alcoholic Beverage | Perfumer & Flavorist |

| Tea | Beverage | ChemicalBook, Perfumer & Flavorist |

| Grape | Fruit | Perfumer & Flavorist |

| Passion Fruit | Fruit | Perfumer & Flavorist |

Chemical synthesis approaches using enzymatic catalysis have shown more promise for flavor enhancement applications. The oxidation of trans-2-hexenal to trans-2-hexenoic acid using diphenyl diselenide and hydrogen peroxide represents a green chemistry approach to producing the desired flavor compound [17]. This method achieves high yields (99%) under mild conditions at room temperature, making it suitable for industrial applications where enzymatic selectivity is desired [17].

Future enzymatic modification strategies may focus on protein engineering approaches to overcome the limitations of natural enzymes. Proposed modifications include the introduction of additional amino acid residues capable of forming hydrogen bonds with both oxygen atoms of the carboxylate group, potentially enabling the activation of the double bond for reduction reactions [14]. Such engineered enzymes could provide selective pathways for producing modified derivatives of trans-2-hexenoic acid with enhanced or altered flavor properties.

Physical Description

Colourless needle-like crystals; Fatty acrid musty aroma/sweet on dilution

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13419-69-7

1191-04-4

Wikipedia

(2E)-2-hexenoic acid

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

2-Hexenoic acid, (2E)-: ACTIVE